molecular formula C6H9NO B6592825 N-Vinyl-2-pyrrolidone CAS No. 25249-54-1

N-Vinyl-2-pyrrolidone

Cat. No.: B6592825
CAS No.: 25249-54-1
M. Wt: 111.14 g/mol
InChI Key: WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Description

N-Vinyl-2-pyrrolidone is an organic compound characterized by a 5-membered lactam ring linked to a vinyl group. It is a colorless liquid, although commercial samples can sometimes appear yellowish. This compound is primarily used as a monomer in the production of polyvinylpyrrolidone, a versatile polymer with numerous applications in various industries .

Mechanism of Action

Target of Action

N-Vinyl-2-pyrrolidone (NVP) is a reactive, unsaturated co-monomer used in a variety of applications . It is primarily targeted towards the production of polymers, which are used as raw materials for pharmaceuticals, adhesives, paints, cosmetics, and many other chemical products . In the biomedical field, NVP has been found to increase the response of pluripotent cells to Bone Morphogenetic Protein 2 (BMP2), promoting their commitment to the osteoblastic lineage .

Mode of Action

NVP readily undergoes polymerization under the action of heat or an initiator . The polymerization of NVP is a radical process, where the vinyl group of NVP opens up and reacts with another NVP molecule to form a polymer chain . This polymerization can be controlled by chain transfer agents, such as thiols, to synthesize amphiphilic oligomers of NVP for pharmacological purposes .

Biochemical Pathways

NVP can be synthesized from succinic acid, a biorefinery platform chemical . The process involves the synthesis of N-(2-hydroxyethyl)-2-pyrrolidone (HEP) from γ-butyrolactone (GBL) and monoethanolamine (MEA), followed by the vapor-phase dehydration of HEP to NVP . The reaction is catalyzed by alkali (or alkaline earth) metal oxides–SiO2 .

Pharmacokinetics

Its polymer, polyvinylpyrrolidone (pvp), has been used in drug delivery systems to enhance the solubility and bioavailability of poorly soluble drugs . PVP-based amorphous solid dispersions have been shown to enhance the physicochemical properties of drugs, leading to improved therapeutic efficacy .

Result of Action

Upon inhalation, NVP was found to be carcinogenic in rats, with liver tumor formation starting at relatively low concentrations . It’s important to note that nvp can rightfully be regarded and treated as a non-genotoxic carcinogen, and threshold approaches to the assessment of this chemical are supported .

Action Environment

The environment plays a significant role in the action of NVP. For instance, water content in the reaction system greatly impacts the catalyst activity and selectivity during the synthesis of NVP . Moreover, the amorphous particles prepared from NVP led to a faster drug dissolution and were more stable in the presence of moisture .

Preparation Methods

Synthetic Routes and Reaction Conditions: N-Vinyl-2-pyrrolidone is synthesized through the vinylation of 2-pyrrolidone. The process involves the base-catalyzed reaction of 2-pyrrolidone with acetylene. The reaction typically occurs under controlled conditions to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound involves several steps:

Chemical Reactions Analysis

Types of Reactions: N-Vinyl-2-pyrrolidone undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-Vinyl-2-pyrrolidone has a wide range of applications in scientific research:

    Chemistry: Used as a monomer in the synthesis of various polymers.

    Biology: Employed in the stabilization of aqueous dispersions and as a component in hydrogels.

    Medicine: Utilized in drug delivery systems and as a plasma expander.

    Industry: Applied in the production of adhesives, coatings, and inks

Comparison with Similar Compounds

    2-Pyrrolidone: A precursor in the synthesis of N-Vinyl-2-pyrrolidone.

    Methylpyrrolidone: Another pyrrolidone derivative with similar properties.

    Polyvinylpyrrolidone: The polymer form of this compound

Uniqueness: this compound is unique due to its ability to polymerize and form polyvinylpyrrolidone, a polymer with exceptional solubility, biocompatibility, and versatility. This makes it highly valuable in various applications, from pharmaceuticals to industrial products .

Properties

IUPAC Name

1-ethenylpyrrolidin-2-one
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InChI

InChI=1S/C6H9NO/c1-2-7-5-3-4-6(7)8/h2H,1,3-5H2
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InChI Key

WHNWPMSKXPGLAX-UHFFFAOYSA-N
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Canonical SMILES

C=CN1CCCC1=O
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Molecular Formula

C6H9NO
Record name 1-VINYL-2-PYRROLIDONE
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Related CAS

9003-39-8, 109412-11-5
Record name Poly(vinylpyrrolidone)
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DSSTOX Substance ID

DTXSID2021440
Record name Vinylpyrrolidone
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Molecular Weight

111.14 g/mol
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Physical Description

Polyvinylpyrrolidone is a white powder. Compatible with a wide range of hydrophilic and hydrophobic resins. (NTP, 1992), Liquid; NKRA, White or nearly white powder, Clear to light straw colored liquid; [HSDB], White solid or aqueous solution; hygroscopic; [Hawley] Odorless; [HSDB] Beige powder; [MSDSonline], White odorless powder; [Alfa Aesar MSDS], COLOURLESS-TO-YELLOW LIQUID., White powder.
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Boiling Point

90-93 °C, 96 °C @ 14 mm Hg; 193 °C @ 400 mm Hg, at 1.3kPa: 90-93 °C, 194 °F
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Flash Point

95 °C, 100.5 °C (213 °F) open cup, 95 °C closed cup, 93 °C, 199.4 °F
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Solubility

greater than or equal to 100 mg/mL at 68 °F (NTP, 1992), Soluble, Soluble in water and in ethanol. Insoluble in ether, Sol in water giving a colloidal soln; practically insol in ether; sol in alcohol, chloroform, Sol in chlorinated hydrocarbons, amines, nitro paraffins, lower wt fatty acids, Soluble in water and many organic solvents, In water, 5.2X10+4 mg/L @ 25 °C /Estimated/, Solubility in water: very good
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Density

1.23 to 1.29 (NTP, 1992), 1.23-1.29, 1.04 @ 24 °C/4 °C, Relative density (water = 1): 1.04, 1..04
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Vapor Density

Relative vapor density (air = 1): 3.83, 3.83
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Vapor Pressure

0.1 [mmHg], 1.1X10-11 mm Hg @ 25 °C /Estimated/, Vapor pressure, Pa at 20 °C: 12, 0.09 mmHg
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Mechanism of Action

Povidone-iodine is a water-soluble complex that mediates a bactericidal or virucidal action following the gradual liberation of free iodine from the complex at the application site to react with the pathogen. Please refer to the drug entry for [DB06812] for the full mechanism of action of the complex., ONE OF MAJOR PROPERTIES OF PVP IS ITS PHYSIO-CHEMICAL BEHAVIOR, WHICH IS... COMPARABLE TO THAT OF SERUM ALBUMEN... THUS IT FIXES & TRANSPORTS WATER AS WELL AS THE PRODUCTS FIXED BY SERUM ALBUMEN... IT CAN ALSO CARRY SUCH SUBSTANCES AS UREA, CREATININE, LACTOFLAVIN, COLORING MATTERS, HORMONES, & GLUCOSE.
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Color/Form

Faintly yellow solid, WHITE TO CREAMY WHITE POWDER, White, free-flowing, amorphous powder or aqueous solution, Clear to light straw colored liquid

CAS No.

9003-39-8, 88-12-0, 25249-54-1, 88-12-0; 9003-39-8 (homopolymer)
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Melting Point

13.9 °C, 13 °C, 57 °F
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Synthesis routes and methods I

Procedure details

20 g of N-vinylpyrrolidone and 2 g of N-vinylformamide were polymerized in 120 ml of water, to which 1 ml of NH4OH solution was added, at 80° C. under a blanket of argon. Initiator α,α'-azoisobutyronitrile 110 mg, polymerization time 24 h. 145 ml of concentrated hydrochloric acid were added to the resulting aqueous copolymer solution, and the mixture was refluxed (110° C.) for 7 h. The mixture was subsequently worked up as described in A using a strongly basic ion exchanger. 160 g of aqueous solution of an N-vinylamine/N-vinylpyrrolidone copolymer with an N-vinylamine content of 5.7% by weight were then obtained. The solids content of the polymer solution was 9.53%, the pH was 10.1, and the reduced viscosity of the polymer was determined as 1.61 dl/g (measured on a 1% strength solution in H2O at 25° C.).
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α,α'-azoisobutyronitrile
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145 mL
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Synthesis routes and methods II

Procedure details

28.8 g of 5-methylbenzotriazole silver salt obtained by reaction of 5-methylbenzotriazole and silver nitrate in water-alcohol mixed solvent, 16.0 g of poly (N-vinyl pyrrolidone) and 1.33 g or 4-sulfobenzotriazole sodium salt were dispersed with alumina ball mill. This solution was arranged to have pH of 5.5 and quantity of 200 ml.
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4-sulfobenzotriazole sodium salt
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Synthesis routes and methods III

Procedure details

A hydrophilic coating was formed by the same method as that of Example 3 except using N-vinylpyrrolidone-vinyl acetate-glycidyl acrylate copolymer having a molecular weight of about 500,000 obtained by polymerizing 7.0 g of N-vinylpyrrolidone, 2.0 g vinyl acetate and 1.0 g of glycidyl acrylate in ethyl alcohol by using V-65 (azobisvaleronitrile) as an initiator as a component B.
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Synthesis routes and methods IV

Procedure details

Copolymer of 1-vinylimidazole and 1-vinylpyrrolidone in the molar ratio 55:45 which was quaternized by reaction with dimethyl sulfate to give a terpolymer with units of 1-vinylimidazole, 1-vinyl-3-methylimidazolinium methosulfate and 1-vinylpyrrolidone in the molar ratio 45:10:45. The quaternary polymer had a K value of 34.7.
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Synthesis routes and methods V

Procedure details

In the case of hydrophilic monomers of acid type, an at least one 1M solution of base, such as a salt of hydroxonium ion (OH−), an amine, ammonia, a carbonate (CO32−) salt or a hydrogencarbonate (HCO3−) salt, is added to the vigorously stirred solution. In the case of hydrophilic monomers of amine type, an at least 1M solution of acid, such as hydrochloric acid, hydrobromic acid, hydriodic acid, acetic acid, propionic acid, sulfuric acid, phosphoric acid or hydroboric acid, is added. In the case of neutral hydrophilic monomers, such as dimethylacrylamide or vinylpyrrolidone, the solution obtained in 1 is left unchanged.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-Vinyl-2-pyrrolidone
Reactant of Route 2
Reactant of Route 2
N-Vinyl-2-pyrrolidone
Reactant of Route 3
N-Vinyl-2-pyrrolidone
Reactant of Route 4
N-Vinyl-2-pyrrolidone
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
N-Vinyl-2-pyrrolidone
Reactant of Route 6
N-Vinyl-2-pyrrolidone
Customer
Q & A

Q1: What is N-Vinyl-2-pyrrolidone (NVP) and what are its common applications?

A1: this compound (NVP) is a cyclic lactam that serves as a versatile monomer for producing a wide range of polymers. These polymers, often referred to as poly(this compound) (PVP), find applications in diverse fields such as medicine, pharmaceuticals, cosmetics, and various industrial processes due to their unique properties like high biocompatibility, water solubility, and film-forming capabilities.

Q2: How does NVP interact with other molecules at a molecular level?

A2: NVP primarily interacts with other molecules through its polar amide group. This group facilitates hydrogen bonding with water and other polar molecules. In the context of polymerization, the vinyl group of NVP undergoes radical polymerization, leading to the formation of PVP chains. [, , , , , , , ]

Q3: What are the key structural characteristics of NVP?

A3: * Molecular Formula: C6H9NO* Molecular Weight: 111.14 g/mol* Spectroscopic Data: * FTIR: Characteristic peaks for amide carbonyl (C=O) stretching around 1670-1690 cm-1 and N-H stretching around 3200-3500 cm-1. * ¹H NMR: Signals corresponding to protons in the vinyl group (5-6 ppm), pyrrolidone ring (1.5-4 ppm), and amide proton (around 7-8 ppm, dependent on solvent and hydrogen bonding). [, , , , , , ]

Q4: How does the presence of water influence the interaction of PVP with Cellulose Nanocrystals?

A4: Molecular dynamics simulations demonstrate that the presence of water weakens the interaction between PVP and cellulose nanocrystals. This is primarily because the water molecules form a solvation shell around both PVP and cellulose, hindering their direct interaction. []

Q5: Can NVP be used in the synthesis of block copolymers? If so, what are the advantages?

A5: Yes, NVP can be copolymerized with other monomers like propylene oxide [] and ε-caprolactone [] to form block copolymers. These copolymers combine the advantages of both monomers. For instance, PVP-b-PCL-b-PVP triblock copolymers exhibit amphiphilic properties and self-assemble into micelles in aqueous solutions, offering potential applications in drug delivery. [, ]

Q6: How does the modification of cellulose with NVP impact its properties?

A6: Grafting NVP onto cellulose through radical polymerization significantly improves its thermal stability and flame-retardant properties. The grafted PVP chains likely act as a barrier, hindering the diffusion of oxygen and volatile products during thermal decomposition. [, ]

Q7: Can NVP polymerization be catalyzed? What are the benefits of using Maghnite-H+ as a catalyst?

A7: Yes, Maghnite-H+, an Algerian montmorillonite clay, effectively catalyzes the cationic copolymerization of NVP with propylene oxide. This catalyst offers advantages such as low toxicity, easy separation from the polymer product, and regeneration capability upon heating. []

Q8: How does the concentration of NVP affect the grafting process in copolymer synthesis?

A8: The grafting ratio, a measure of the extent of grafting, typically increases with increasing NVP concentration up to a certain point. Beyond this optimal concentration, the grafting ratio may decrease, possibly due to increased viscosity hindering monomer diffusion or increased homopolymer formation. [, ]

Q9: How does the molecular weight of PVP influence its applications?

A9: The molecular weight of PVP significantly impacts its properties and applications. Low molecular weight PVPs are often used in pharmaceutical formulations for their good solubility and biocompatibility. In contrast, high molecular weight PVPs find use in applications like adhesives and thickeners due to their increased viscosity and film-forming ability. [, ]

Q10: Can you elaborate on the application of PVP-capped CdS nanocrystals in photocatalysis?

A10: PVP-capped CdS nanocrystals exhibit visible-light photocatalytic activity. The PVP capping helps control the size of the CdS nanocrystals, influencing their bandgap and photocatalytic efficiency. Smaller CdS nanocrystals with a blue-shifted bandgap demonstrate enhanced photocatalytic activity due to the quantum confinement effect. []

Q11: How does the incorporation of NVP into methacrylate-benzyl methacrylate copolymers affect their performance as pour point depressants?

A11: The introduction of NVP into methacrylate-benzyl methacrylate copolymers enhances their efficiency as pour point depressants for diesel fuel. The polar amide group of NVP improves the solubility and dispersity of wax crystals in diesel. Additionally, NVP facilitates hydrogen bonding with other polar substances in the fuel, further disrupting wax crystal formation and improving cold flow properties. []

Q12: How does the presence of specific additives influence the radical polymerization of NVP?

A13: The presence of specific additives can significantly impact the radical polymerization of NVP. For example, diethyl L-tartrate (L-EtTar) in toluene at low temperatures increases the polymerization yield and promotes the formation of isotactic-rich PVP, influencing the polymer's properties. []

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